12-(3,4-Dimethylbenzenesulfonyl)-6-methoxy-9-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one
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Description
The compound appears to contain a 3,4-dimethylbenzenesulfonyl group, a methoxy group, and a tricyclic structure. The 3,4-dimethylbenzenesulfonyl group is a sulfonyl group attached to a 3,4-dimethylbenzene . The methoxy group (-OCH3) is a common functional group in organic chemistry, consisting of an oxygen atom bonded to a methyl group .
Molecular Structure Analysis
Again, without specific data, I can only speculate that the compound’s structure is likely complex due to the presence of the tricyclic system, which refers to a molecule containing three fused rings .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the sulfonyl and methoxy groups, as well as the tricyclic system. Sulfonyl groups are typically quite stable but can participate in substitution reactions . Methoxy groups can influence the reactivity of the molecule depending on their position .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its specific structure and the functional groups present. For example, the presence of the sulfonyl group could increase the compound’s polarity .Scientific Research Applications
Molecular Structure and Synthesis
- The molecular structure and synthesis of similar compounds to 12-(3,4-Dimethylbenzenesulfonyl)-6-methoxy-9-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one have been extensively studied. For example, Soldatenkov et al. (1996) synthesized a compound with a similar structure, demonstrating the potential for creating complex molecules with unique molecular architectures (Soldatenkov et al., 1996).
Formation of Oxygen-Bridged Heterocycles
- The formation of oxygen-bridged heterocycles, including compounds like this compound, was explored by Svetlik et al. (1988). Their research highlights the potential for creating diverse heterocyclic structures, which are crucial in various chemical and pharmaceutical applications (Svetlik et al., 1988).
Precursor for Bioisosteric Analogs
- Compounds similar to this compound have been synthesized as precursors for bioisosteric analogs of pharmaceuticals. Shishov et al. (2014) synthesized a related compound, highlighting its potential as a precursor for medicinal chemistry (Shishov et al., 2014).
Tandem Bond Formation
- Jha et al. (2013) developed a method for the synthesis of tricyclic compounds, which can be related to the structure of this compound. This research is significant for its environmentally benign approach and potential applications in organic synthesis (Jha et al., 2013).
Properties
IUPAC Name |
12-(3,4-dimethylphenyl)sulfonyl-6-methoxy-9-methyl-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO5S/c1-12-8-9-14(10-13(12)2)28(24,25)19-16-11-21(3,22-20(19)23)27-18-15(16)6-5-7-17(18)26-4/h5-10,16,19H,11H2,1-4H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTAZMWKPCYFFPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2C3CC(NC2=O)(OC4=C3C=CC=C4OC)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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